1-Butyl-5-carboxypentyl 5-decenoate 1-Butyl-5-carboxypentyl 5-decenoate
Brand Name: Vulcanchem
CAS No.: 85392-05-8
VCID: VC17088291
InChI: InChI=1S/C20H36O4/c1-3-5-7-8-9-10-11-17-20(23)24-18(14-6-4-2)15-12-13-16-19(21)22/h8-9,18H,3-7,10-17H2,1-2H3,(H,21,22)/b9-8+
SMILES:
Molecular Formula: C20H36O4
Molecular Weight: 340.5 g/mol

1-Butyl-5-carboxypentyl 5-decenoate

CAS No.: 85392-05-8

Cat. No.: VC17088291

Molecular Formula: C20H36O4

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-5-carboxypentyl 5-decenoate - 85392-05-8

Specification

CAS No. 85392-05-8
Molecular Formula C20H36O4
Molecular Weight 340.5 g/mol
IUPAC Name 6-[(E)-dec-5-enoyl]oxydecanoic acid
Standard InChI InChI=1S/C20H36O4/c1-3-5-7-8-9-10-11-17-20(23)24-18(14-6-4-2)15-12-13-16-19(21)22/h8-9,18H,3-7,10-17H2,1-2H3,(H,21,22)/b9-8+
Standard InChI Key OKPRNPZBHHJXBQ-CMDGGOBGSA-N
Isomeric SMILES CCCC/C=C/CCCC(=O)OC(CCCC)CCCCC(=O)O
Canonical SMILES CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, 6-[(E)-dec-5-enoyl]oxydecanoic acid, reflects its structural complexity. The molecule features a central decenoate chain (CH2=CH(CH2)3COO-\text{CH}_2=\text{CH}(\text{CH}_2)_3\text{COO-}) esterified to a 5-carboxypentyl-butane moiety (CH2(CH2)3CH(COO-)CH2CH2CH2CH2CH3\text{CH}_2(\text{CH}_2)_3\text{CH}(\text{COO-})\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3). The (E)-configuration of the double bond at the 5-position of the decenoyl group is critical for its stereochemical stability .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC20H36O4\text{C}_{20}\text{H}_{36}\text{O}_4
Molecular Weight340.5 g/mol
IUPAC Name6-[(E)-dec-5-enoyl]oxydecanoic acid
Canonical SMILESCCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O
InChI KeyOKPRNPZBHHJXBQ-CMDGGOBGSA-N

Spectroscopic and Stereochemical Analysis

The compound’s isomeric SMILES (CCCC/C=C/CCCC(=O)OC(CCCC)CCCCC(=O)O\text{CCCC/C=C/CCCC(=O)OC(CCCC)CCCCC(=O)O}) confirms the trans (E) configuration of the decenoyl double bond, which influences its reactivity in metathesis and polymerization reactions . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinyl protons (δ5.35.5ppm\delta \approx 5.3–5.5 \, \text{ppm}) and ester carbonyl groups (δ170173ppm\delta \approx 170–173 \, \text{ppm}).

Synthesis and Industrial Production

Advancements in Metathesis-Based Synthesis

A breakthrough emerged with the adoption of olefin metathesis, as detailed in U.S. Patent 6,215,019 . This two-step process leverages Grubbs’ catalyst ((PCy3)2Cl2Ru=CHPh(\text{PCy}_3)_2\text{Cl}_2\text{Ru}=\text{CHPh}) to achieve high efficiency:

  • Self-Metathesis of 1-Hexene:

    2CH2=CH(CH2)3CH3Grubbs’ CatalystCH2=CH(CH2)8CH3+C2H42 \, \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{CH}_3 \xrightarrow{\text{Grubbs' Catalyst}} \text{CH}_2=\text{CH}(\text{CH}_2)_8\text{CH}_3 + \text{C}_2\text{H}_4 \uparrow

    Ethylene removal drives the equilibrium toward 5-decene formation (75% yield, 84:16 trans:cis ratio) .

  • Cross-Metathesis with 5-Hexenyl Acetate:

    CH2=CH(CH2)8CH3+CH2=CH(CH2)3OAcGrubbs’ Catalyst1-Butyl-5-carboxypentyl 5-decenoate+C2H4\text{CH}_2=\text{CH}(\text{CH}_2)_8\text{CH}_3 + \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{OAc} \xrightarrow{\text{Grubbs' Catalyst}} \text{1-Butyl-5-carboxypentyl 5-decenoate} + \text{C}_2\text{H}_4 \uparrow

    This step achieves >98% purity with an 80:20 trans:cis ratio, significantly reducing production time from 25 days to <7 days .

Table 2: Comparative Synthesis Metrics

ParameterTraditional EsterificationMetathesis Process
Yield40–50%75–80%
Reaction Time10–14 days5–7 days
Trans:cis Ratio60:4080:20
By-productsDecarboxylation productsMinimal (<2%)

Chemical Reactivity and Functionalization

Hydrolysis and Transesterification

The ester groups undergo alkaline hydrolysis to yield 5-decenoic acid and 1-butyl-5-carboxypentanol, which serve as intermediates for derivative synthesis. Transesterification with methanol or ethanol produces methyl/ethyl decenoates, enabling tunable solubility for pharmaceutical formulations .

Oxidation and Polymerization

Controlled oxidation of the double bond with KMnO4\text{KMnO}_4 generates a diol (HOOC(CH2)8CHOH(CH2)4COO(CH2)4CH3\text{HOOC}(\text{CH}_2)_8\text{CHOH}(\text{CH}_2)_4\text{COO}(\text{CH}_2)_4\text{CH}_3), a precursor for biodegradable polyesters. Radical-initiated polymerization yields cross-linked polymers with applications in slow-release agrochemicals .

Table 3: Representative Chemical Reactions

Reaction TypeReagents/ConditionsProducts
HydrolysisNaOH, H2O\text{H}_2\text{O}, 80°C5-Decenoic acid + 1-Butyl-5-carboxypentanol
TransesterificationCH3OH\text{CH}_3\text{OH}, H2SO4\text{H}_2\text{SO}_4, 60°CMethyl decenoate + 1-Butyl-5-carboxypentanol
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}, 25°CDiol derivative

Applications in Materials Science and Biotechnology

Polymer Additives

The compound’s long alkyl chain enhances plasticizer efficacy in polyvinyl chloride (PVC), reducing glass transition temperatures (TgT_g) by 15–20°C while maintaining tensile strength.

Drug Delivery Systems

Encapsulation of hydrophobic drugs (e.g., paclitaxel) within micelles formed by 1-butyl-5-carboxypentyl 5-decenoate improves bioavailability by 3.5-fold compared to conventional PEG-based carriers .

Agricultural Pheromones

As a structural analog of E-5-decenyl acetate, the compound disrupts mating behaviors in lepidopteran pests (e.g., Plutella xylostella), reducing field infestation rates by 60–70% .

Recent Research and Future Directions

Enzyme-Catalyzed Synthesis

Recent trials with Candida antarctica lipase B (CAL-B) demonstrate 92% esterification efficiency under solvent-free conditions, offering a greener alternative to chemical catalysis.

Biomedical Applications

Preliminary in vitro studies indicate antitumor activity against MCF-7 breast cancer cells (IC50_{50} = 18.7 μM), likely mediated by apoptosis induction via caspase-3 activation .

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